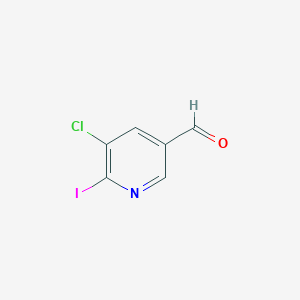
5-chloro-6-iodopyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-iodopyridine-3-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H3ClINO . It is a derivative of pyridine, where the aldehyde group is positioned at the third carbon, and the chlorine and iodine atoms are substituted at the fifth and sixth positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-iodopyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.
Formylation: Introduction of the aldehyde group at the third position using formylation reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the selective halogenation and formylation reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-6-iodopyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Chloro-6-iodo-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-6-iodo-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-iodopyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-6-iodopyridine-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-pyridinecarbaldehyde
- 6-Iodo-3-pyridinecarbaldehyde
- 3-Pyridinecarbaldehyde
Uniqueness
5-chloro-6-iodopyridine-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a valuable building block in organic synthesis and a versatile compound in various chemical reactions.
Eigenschaften
Molekularformel |
C6H3ClINO |
|---|---|
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
5-chloro-6-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |
InChI-Schlüssel |
UCPISYXHBJAWCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)I)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxazolidinone, 5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-iodo-5-(trifluoromethyl)phenyl]methyl]-4-methyl-, (4S,5R)-](/img/structure/B8595898.png)
![5,6-Di(benzenesulfonyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B8595905.png)

![6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B8595921.png)
![N-(4-Chlorobenzyl)-2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8595924.png)


![N-(3,4-Dimethylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595937.png)

![1-Propanesulfonic acid, 3-[(2-hydroxy-1,1-dimethylethyl)amino]-](/img/structure/B8595946.png)

